2,5,6-Trimethoxynicotinonitrile

Description

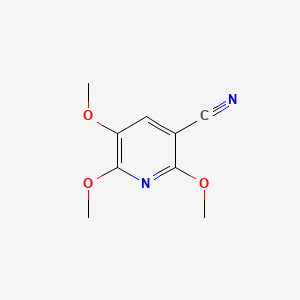

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)11-9(7)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBZPGFWUOOIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270907 | |

| Record name | 3-Pyridinecarbonitrile, 2,5,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383788-46-2 | |

| Record name | 3-Pyridinecarbonitrile, 2,5,6-trimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383788-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2,5,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5,6 Trimethoxynicotinonitrile and Its Derivatives

Established Routes to Functionalized Nicotinonitriles

The construction of the nicotinonitrile core, a pyridine (B92270) ring bearing a cyano group at the 3-position, can be achieved through several powerful synthetic strategies. These methods offer access to a wide array of substituted derivatives by varying the starting materials and reaction conditions.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are a highly efficient and atom-economical approach to complex molecules like nicotinonitriles. researchgate.net A prevalent MCR for synthesizing substituted pyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), a ketone, and an ammonium (B1175870) salt (such as ammonium acetate) which serves as the nitrogen source for the pyridine ring. researchgate.net

This approach allows for significant structural diversity. For instance, a four-component reaction of 3-oxo-3-phenylpropanenitrile, an aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been used to produce a wide range of nicotinonitrile derivatives. researchgate.netarkat-usa.org The mechanism often proceeds through a cooperative vinylogous anomeric-based oxidation (CVABO). researchgate.netresearchgate.net The use of novel catalysts, such as nanomagnetic metal-organic frameworks, has been shown to improve yields and facilitate green reaction conditions, sometimes allowing the reaction to proceed solvent-free at elevated temperatures. researchgate.netarkat-usa.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile (B47326), Acetophenone, Ammonium Acetate | Fe3O4@MIL-53(Al)-N(CH2PO3)2, 110 °C, Solvent-free | Poly-substituted Nicotinonitriles | researchgate.netarkat-usa.org |

| Chalcone (B49325), Malononitrile, Ammonium Acetate | Ethanol, Reflux | 2-Amino-4,6-diaryl-nicotinonitriles | consensus.app |

| Aldehyde, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly substituted Pyridines | wikipedia.org |

| 3-Cyanoacetyl indole, Aldehyde, Acetophenone derivative, Ammonium Acetate | Nanomagnetic catalyst, Solvent-free | Indolyl-pyridines | researchgate.net |

Regioselective Synthesis Approaches

Regioselectivity, the control over the orientation of chemical bond formation, is crucial in the synthesis of specifically substituted nicotinonitriles. Different strategies are employed to ensure that functional groups are installed at the desired positions on the pyridine ring. One method involves the regioselective N-alkylation of pre-formed 4,6-diaryl-2-oxonicotinonitrile, where alkylating agents react specifically at the nitrogen atom. nih.gov

Cycloaddition reactions also offer a high degree of regiochemical control. For example, the reaction between nitrones and nitroalkenes has been studied to achieve full regio- and stereoselectivity in the synthesis of nicotine (B1678760) analogs, demonstrating how orbital interactions can direct the outcome of the cyclization. orgsyn.org Similarly, hetero-Diels–Alder reactions involving 5-alkoxyoxazoles and various dienophiles provide a single-step, regiocontrolled route to polysubstituted 3-hydroxypyridines. rsc.org

Alkylation and Heterocyclization Strategies

Alkylation reactions are fundamental for introducing alkyl groups onto the pyridine nucleus or its substituents. This can involve the direct alkylation of the ring, such as the nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles, a modern approach for creating chiral centers. researchgate.net More classically, alkylation can occur on heteroatoms, such as the N-alkylation of pyridones, or be used to build up side chains which are later involved in cyclization. nih.gov

Heterocyclization is the core ring-forming step in these syntheses. In many MCRs, the heterocyclization is the final step in a cascade of reactions. Other dedicated heterocyclization strategies exist, such as the Thorpe-Ziegler reaction for the synthesis of 2-aminopyridines. Another key strategy involves the reaction of enones with cyano-functionalized reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium acetate to form the pyridine ring, although this method can sometimes be low-yielding. chemrxiv.org A more efficient variation involves the cyclization of a chalcone derivative with malononitrile to yield a 2-aminonicotinonitrile. consensus.app

Targeted Synthesis of 2,5,6-Trimethoxynicotinonitrile

While a direct documented synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established transformations of functionalized pyridines. The most likely approach would involve the construction of a polychlorinated nicotinonitrile followed by sequential nucleophilic aromatic substitution with a methoxide (B1231860) source.

Precursor Identification and Elaboration

The primary precursor for this proposed synthesis would be a 2,5,6-trichloronicotinonitrile (B21694) . The synthesis of related polychlorinated heteroaromatics, such as 4,5,6-trichloropyrimidine-2-carbonitrile, has been documented. arkat-usa.org The synthesis of the required trichloronicotinonitrile could potentially start from a suitable pyridine N-oxide or by exhaustive chlorination of a hydroxypyridine precursor.

Once the 2,5,6-trichloronicotinonitrile is obtained, the elaboration into the target molecule would proceed via nucleophilic aromatic substitution. The chlorine atoms on the pyridine ring are activated towards displacement by the electron-withdrawing nitrile group. The reaction would involve treating the trichlorinated precursor with a methoxylating agent, such as sodium methoxide (NaOMe) . The reaction would likely be carried out in methanol, which can serve as both the solvent and the source for the methoxide, or in a polar aprotic solvent like DMF. The different positions of the chlorine atoms may exhibit different reactivities, potentially allowing for stepwise substitution if desired, but reaction under forcing conditions would lead to the displacement of all three chlorine atoms to yield This compound .

An alternative, though more complex, route could be envisioned through an MCR using precursors already bearing the required methoxy (B1213986) groups, such as a derivative of 2,4,5-trimethoxybenzaldehyde, although controlling the final substitution pattern on the resulting pyridine ring would be a significant challenge. researchgate.net

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)

The optimization of reaction conditions is a critical step to ensure high yield and purity of the final product. mdpi.com For the proposed synthesis of this compound via nucleophilic substitution, several parameters would need to be carefully controlled.

Temperature: Nucleophilic aromatic substitutions on chloropyridines typically require elevated temperatures to proceed at a reasonable rate. The reaction temperature would need to be optimized to ensure complete substitution while minimizing potential side reactions, such as decomposition or demethylation of the methoxy groups. A typical range might be from room temperature to the reflux temperature of the chosen solvent.

Solvents: The choice of solvent is crucial. Methanol is a common choice when using sodium methoxide, as it is the conjugate acid of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH₃CN) are also effective as they can solvate the cation of the methoxide salt, enhancing the nucleophilicity of the methoxide anion. researchgate.netarkat-usa.org

Catalysts: While the reaction between a strong nucleophile like sodium methoxide and an activated chloropyridine may not strictly require a catalyst, the use of a copper catalyst, such as cuprous halide, has been shown to facilitate methoxylation reactions on aryl and heteroaryl halides under mild conditions. google.com This could be an avenue for optimization, potentially lowering the required reaction temperature and improving efficiency.

The following table summarizes key parameters that are typically optimized in the synthesis of nicotinonitrile derivatives.

| Parameter | Typical Conditions/Reagents | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Room Temperature to 120 °C | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | researchgate.netgoogle.com |

| Solvent | Ethanol, Methanol, DMF, CHCl₃, Acetonitrile, or Solvent-free | Influences solubility of reactants and can affect catalyst activity and reaction mechanism. | researchgate.netarkat-usa.org |

| Catalyst | Fe₃O₄-based nanomaterials, Triethylamine, K₂CO₃, Copper Halides | Increases reaction rate, can enable milder conditions, and may be recyclable. | researchgate.netnih.govgoogle.com |

| Base | Ammonium Acetate, Piperidine, K₂CO₃ | Often acts as a catalyst in condensation steps or as a reactant (nitrogen source). | researchgate.netconsensus.app |

Green Chemistry Approaches in Synthesis

The synthesis of substituted pyridines, including nicotinonitrile derivatives, has increasingly benefited from the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.govrsc.orgbiosynce.comnih.gov These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Catalysis: A cornerstone of green chemistry, catalysis offers pathways to pyridine derivatives with high efficiency and selectivity. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes, for example, provides a green route to substituted pyridines. rsc.org The use of readily available and non-toxic metal catalysts can significantly reduce the environmental impact of synthesis. rsc.org Furthermore, organocatalysis, which employs small organic molecules as catalysts, presents another sustainable alternative to traditional metal-based catalysts.

Microwave-Assisted Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comorganic-chemistry.orgtandfonline.commdpi.com This technique has been successfully applied to the one-pot synthesis of various tri- and tetrasubstituted pyridines. organic-chemistry.org The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and, in some cases, enable solvent-free reactions, further contributing to the green credentials of the synthetic process. jocpr.comorganic-chemistry.org For instance, the Bohlmann-Rahtz pyridine synthesis, when performed under microwave irradiation, offers a rapid and efficient one-step route to polysubstituted pyridines with excellent control over regiochemistry. organic-chemistry.org

Derivatization Strategies for this compound Analogues

The derivatization of a core molecule like this compound is crucial for exploring its chemical space and for the development of new compounds with potentially interesting properties. These strategies generally involve transformations at the pyridine core, modifications of the substituent groups, or the formation of hybrid molecules.

Chemical Transformations at the Nicotinonitrile Core

The nicotinonitrile core, a pyridine ring bearing a cyano group, is amenable to a variety of chemical transformations. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. nih.gov

Common transformations could include:

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (nicotinic acid derivative) or amide (nicotinamide derivative). wikipedia.org

Reduction of the Nitrile Group: The nitrile can be reduced to an aminomethyl group using various reducing agents.

Cyclization Reactions: The nitrile group, in conjunction with an adjacent amino group (if introduced), can participate in cyclization reactions to form fused heterocyclic systems, such as pyridopyrimidines. researchgate.net

Nucleophilic Aromatic Substitution: Although the pyridine ring is generally less susceptible to electrophilic substitution than benzene, it readily undergoes nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This allows for the introduction of various functional groups.

A hypothetical derivatization scheme starting from a precursor to this compound is presented below.

| Starting Material | Reagent | Product | Reaction Type |

| 2,5,6-Trichloro-3-cyanopyridine | Sodium Methoxide | This compound | Nucleophilic Aromatic Substitution |

| This compound | H₂O, H⁺ or OH⁻ | 2,5,6-Trimethoxynicotinic acid | Hydrolysis |

| This compound | LiAlH₄ | (2,5,6-Trimethoxypyridin-3-yl)methanamine | Reduction |

Table 1: Hypothetical Chemical Transformations of the Nicotinonitrile Core

Modifications of the Methoxy Groups

The three methoxy groups on the pyridine ring offer additional sites for chemical modification.

Demethylation: The methoxy groups can be cleaved to form the corresponding hydroxypyridine derivatives. This transformation can alter the electronic properties and hydrogen-bonding capabilities of the molecule. The ease of demethylation can vary depending on the position of the methoxy group on the ring.

Etherification: The resulting hydroxy groups can be further functionalized through etherification with a variety of alkyl or aryl halides, leading to a diverse range of new ethers.

| Reaction | Reagent | Expected Product |

| O-Demethylation | BBr₃ or HBr | Hydroxypyridine derivatives |

| O-Alkylation (of the hydroxy derivative) | Alkyl halide, base | New ether derivatives |

Table 2: Potential Modifications of the Methoxy Groups

Hybrid Compound Formation

Hybrid compounds, which are formed by covalently linking two or more distinct pharmacophores, represent a modern strategy in drug design. nih.gov The goal is to create a single molecule that combines the biological activities of its constituent parts, potentially leading to enhanced efficacy or a novel mechanism of action. nih.gov

A molecule like this compound could serve as a scaffold for the creation of hybrid compounds. The functional groups on the molecule, such as the nitrile or the methoxy groups (or their derivatives), could be used as handles for linking to other molecular entities. For example, the nitrile group could be converted to a carboxylic acid, which could then be coupled with an amine-containing molecule to form an amide linkage.

Spectroscopic and Structural Characterization of 2,5,6 Trimethoxynicotinonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR)

¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

For 2,4,6-trimethoxybenzonitrile (B1583797) , the proton NMR spectrum is expected to show two distinct signals. The aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, would appear as a singlet. The nine protons of the three methoxy (B1213986) groups would also be equivalent and appear as a singlet, likely at a different chemical shift.

In the case of 3,4,5-trimethoxybenzonitrile (B158541) , the two aromatic protons are equivalent and are expected to produce a singlet. The three methoxy groups, however, are in two different chemical environments: the two methoxy groups at positions 3 and 5 are equivalent, while the methoxy group at position 4 is unique. This would result in two separate signals for the methoxy protons with an integration ratio of 6:3.

| Compound | Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| 2,4,6-trimethoxybenzonitrile | Aromatic (H-3, H-5) | ~6.1-6.3 | s | 2H |

| Methoxy (2,4,6-OCH₃) | ~3.8-4.0 | s | 9H | |

| 3,4,5-trimethoxybenzonitrile | Aromatic (H-2, H-6) | ~6.8-7.0 | s | 2H |

| Methoxy (3,5-OCH₃) | ~3.8 | s | 6H | |

| Methoxy (4-OCH₃) | ~3.9 | s | 3H |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR, including APT)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Attached Proton Test (APT) experiments can further differentiate between carbons with odd or even numbers of attached protons.

For 2,4,6-trimethoxybenzonitrile , due to its symmetry, the ¹³C-NMR spectrum is expected to show a reduced number of signals. There would be distinct signals for the nitrile carbon, the carbon bearing the nitrile group (C1), the methoxy-substituted carbons (C2, C4, C6), the carbons bearing hydrogen (C3, C5), and the methoxy carbons themselves.

3,4,5-trimethoxybenzonitrile would exhibit a different pattern. There would be signals for the nitrile carbon, the carbon attached to the nitrile (C1), the carbons at positions 3 and 5, the carbon at position 4, the carbons at positions 2 and 6, and the carbons of the two distinct methoxy groups.

| Compound | Carbon Type | Chemical Shift (ppm) |

| 2,4,6-trimethoxybenzonitrile | C≡N | ~117.6 |

| C1 | ~110.2 | |

| C2, C4, C6 | ~142.7, ~141.9 | |

| C3, C5 | ~128.1 | |

| OCH₃ | ~21.5, ~20.6 | |

| 3,4,5-trimethoxybenzonitrile | C≡N | Not available |

| C1 | Not available | |

| C3, C5 | Not available | |

| C4 | Not available | |

| C2, C6 | Not available | |

| OCH₃ | Not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Both 2,4,6-trimethoxybenzonitrile and 3,4,5-trimethoxybenzonitrile are expected to show characteristic IR absorption bands for the nitrile group (C≡N), C-O stretching of the methoxy groups, and various vibrations of the aromatic ring.

The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. ucla.edu The aromatic C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methoxy C-O | Asymmetric Stretching | 1200 - 1300 |

| Methoxy C-O | Symmetric Stretching | 1000 - 1100 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of 2,4,6-trimethoxybenzonitrile shows a molecular ion peak (M⁺) at m/z 193, which corresponds to its molecular weight. nist.gov The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the loss of the nitrile group (CN).

Similarly, 3,4,5-trimethoxybenzonitrile would also be expected to show a molecular ion peak at m/z 193. Its fragmentation pattern would likely differ in the relative intensities of the fragment ions compared to the 2,4,6-isomer due to the different substitution pattern influencing bond stabilities.

Key Fragmentation Peaks for Trimethoxybenzonitrile Isomers:

m/z 193: Molecular ion (M⁺)

m/z 178: Loss of a methyl group (M⁺ - CH₃)

m/z 150: Loss of a methyl group and carbon monoxide (M⁺ - CH₃ - CO) or loss of a propyl group.

m/z 122: Further fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels.

The UV-Vis spectra of substituted benzonitriles are characterized by absorption bands arising from π → π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

For 2,4,6-trimethoxybenzonitrile and 3,4,5-trimethoxybenzonitrile , the presence of three electron-donating methoxy groups would significantly affect the electronic transitions. The exact λmax values would depend on the solvent used, but they are generally expected to be in the range of 250-300 nm. The substitution pattern will influence the exact position and intensity of the absorption bands. For instance, the more symmetric 2,4,6-isomer might exhibit a different spectral profile compared to the 3,4,5-isomer.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, X-ray Photoelectron Spectroscopy)

Raman Spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. For substituted benzonitriles, the Raman spectrum would show a strong band for the C≡N stretching vibration, typically around 2230 cm⁻¹. The aromatic ring vibrations would also be prominent. Raman spectroscopy can be particularly useful for studying these compounds in different states (solid, liquid) and for observing subtle changes in molecular structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For a compound like 2,5,6-trimethoxynicotinonitrile or its analogues, XPS would provide information on the binding energies of the C 1s, N 1s, and O 1s core levels. The chemical shifts in these binding energies can be used to distinguish between the different chemical environments of these atoms. For example, the nitrogen in the nitrile group would have a distinct N 1s binding energy compared to a nitrogen within a pyridine (B92270) ring. Similarly, the oxygen atoms in the methoxy groups would have a characteristic O 1s binding energy.

Computational and Theoretical Investigations of 2,5,6 Trimethoxynicotinonitrile

Density Functional Theory (DFT) Studies

Vibrational Frequency Analysis and Spectroscopic Correlations

Following optimization, a vibrational frequency calculation is performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or twisting of functional groups. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for 2,5,6-Trimethoxynicotinonitrile This table demonstrates representative data from a vibrational analysis. Assignments are based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

| ν(C≡N) | Nitrile group stretching | ~2230 |

| ν(C-H) aromatic | Aromatic C-H stretching | ~3100-3000 |

| ν(C-H) aliphatic | Methoxy (B1213986) C-H stretching | ~2980-2850 |

| ν(C-O) | Methoxy C-O stretching | ~1250-1050 |

| δ(C-H) | C-H bending | ~1450-1300 |

| Ring vibrations | Pyridine (B92270) ring stretching/deformation | ~1600-1400 |

Reactivity Site Prediction

DFT provides a suite of tools to predict the most reactive sites on a molecule.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ekb.egyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Fukui Functions : These functions identify which atoms in a molecule are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. A higher value of the Fukui function on a specific atom indicates a greater reactivity for that type of attack.

Average Localized Ionization Energy (ALIE) : The ALIE is the average energy required to remove an electron from a specific point in the space around a molecule. Surfaces mapped with ALIE reveal regions where electrons are least tightly bound (lowest energy, typically colored blue), which correspond to the sites most susceptible to electrophilic and radical attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : Both ELF and LOL are functions that provide a visual representation of electron localization in a molecule. They are used to identify the positions of chemical bonds and lone pairs, offering a clear picture of the molecule's covalent framework.

Reduced Density Gradient (RDG) : The RDG method is used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. This analysis is crucial for understanding how a molecule might interact with itself or other molecules in a larger system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a selected protein target. The choice of protein would be guided by the known biological activities of similar nicotinonitrile derivatives, such as tyrosine kinases or enzymes involved in microbial metabolism. nih.govyoutube.com The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's binding pocket, identifying key interactions such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Electrostatic interactions

These predicted interactions help to rationalize the ligand's binding mode and provide a structural hypothesis for its biological activity.

The primary output of a docking study is a prediction of the binding affinity, often expressed as a scoring function or a free energy of binding (ΔG), typically in units of kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. The top-ranked poses (orientations) are then visually analyzed to understand the specific atomic interactions responsible for the predicted affinity.

Table 3: Illustrative Molecular Docking Results for this compound This table shows example results from a docking simulation against a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | TYR 250, LEU 310 | Hydrogen Bond, Hydrophobic |

| (PDB: XXXX) | PHE 305 | Pi-Pi Stacking | |

| ASP 308 | Hydrogen Bond (via water) |

Molecular Docking and Simulation Studies

Investigation of Noncovalent Interactions

Noncovalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions, are fundamentally important in fields like drug design and materials science. Computational chemistry provides powerful tools to investigate these forces.

In the context of a molecule like this compound, a computational investigation of its noncovalent interactions would typically involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the electron density distribution of the molecule. This allows for the identification of regions with positive or negative electrostatic potential, which are key to understanding how the molecule might interact with other molecules.

Analysis of the Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. For this compound, this would highlight the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups as likely sites for hydrogen bonding or other electrostatic interactions.

Noncovalent Interaction (NCI) Plots: This computational technique is used to visualize and characterize noncovalent interactions in 3D space. It helps to identify the type and strength of interactions, such as weak van der Waals forces versus stronger hydrogen bonds.

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to define atoms and the bonds between them, including noncovalent bonds. It can provide quantitative data on the strength of these interactions.

While no specific data exists for this compound, a hypothetical analysis would likely focus on the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups, and how these substituents influence the noncovalent interaction landscape of the pyridine ring.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and development. They aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling has become an indispensable tool in SAR, allowing for the prediction of activity and the rational design of new, more potent compounds.

For a compound such as this compound, a computational SAR study would typically proceed as follows, assuming a known biological target:

Molecular Docking: This is one of the most common techniques used in computational SAR. It involves predicting the preferred orientation of a molecule when bound to a target protein. The "docking score" provides an estimate of the binding affinity. For this compound, this would involve docking the molecule into the active site of a target enzyme or receptor to predict its binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for nicotinonitrile derivatives, a dataset of compounds with known activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and correlated with their activity.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of active nicotinonitrile compounds would identify the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement required for activity.

Biological Evaluation and Applications of 2,5,6 Trimethoxynicotinonitrile and Its Derivatives in Vitro

Anticancer and Antiproliferative Activities in vitro

Derivatives based on substituted nicotinonitrile and related nitrogen-containing heterocyclic scaffolds have demonstrated significant potential as anticancer agents. Their activity is often attributed to their ability to interfere with key cellular processes in cancer cells, including proliferation and survival pathways.

Cytotoxicity Assays against Cancer Cell Lines (e.g., HepG2, HeLa, PC3)

The cytotoxic potential of various heterocyclic derivatives, including those related to methoxy-substituted nicotinonitriles, has been evaluated against a panel of human cancer cell lines. These assays are crucial for determining the concentration at which these compounds inhibit cancer cell growth.

For instance, certain nicotinamide-based derivatives have been tested for their cytotoxic effects. semanticscholar.org One such derivative, compound 6, showed notable activity against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 9.3 µM and 7.8 µM, respectively. semanticscholar.org Similarly, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which share a trimethoxy substitution pattern, were assessed for their anticancer activities. nih.gov Among them, compound 6x displayed potent cytotoxicity against PC3 (prostate cancer), BGC823 (gastric cancer), and Bcap37 (breast cancer) cells, with IC₅₀ values of 6.2 µM, 3.2 µM, and 3.1 µM, respectively. nih.gov

Furthermore, novel compounds designated 5e, 5h, 5k, and 5l exhibited promising cytotoxic effects against four different cancer cell lines, with IC₅₀ values ranging from 29 to 59 µM. researchgate.net A derivative, referred to as compound 5, which features a methoxy (B1213986) substitution, was identified as the most potent derivative across all tested cancer cell lines. researchgate.net The cytotoxicity of ruthenium-based complexes has also been investigated, with one such complex, RuC, demonstrating significant toxicity in HepG2 and HeLa cells at nanomolar concentrations. nih.gov

Table 1: Cytotoxicity of Selected Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Nicotinamide (B372718) Derivative (Cpd 6) | HepG2 | 7.8 µM | semanticscholar.org |

| Nicotinamide Derivative (Cpd 6) | HCT-116 | 9.3 µM | semanticscholar.org |

| Quinazoline Derivative (6x) | PC3 | 6.2 µM | nih.gov |

| Quinazoline Derivative (6x) | BGC823 | 3.1 µM | nih.gov |

| Quinazoline Derivative (6x) | Bcap37 | 3.2 µM | nih.gov |

| Ruthenium Complex (RuC) | HepG2 | 47.56 nM | nih.gov |

| Ruthenium Complex (RuC) | HeLa | 230.3 nM | nih.gov |

Investigation of Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism that is often dysregulated in cancer. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. The process involves a cascade of proteases called caspases and is regulated by proteins from the Bcl-2 family. nih.gov

Investigations into the mechanisms of action for various nicotinonitrile-related derivatives have confirmed their ability to induce apoptosis. For example, a nicotinamide derivative (compound 6) was found to induce both early and late apoptosis in HCT-116 cells and caused cell cycle arrest at the pre-G1 and G2-M phases. semanticscholar.org Similarly, the 5,6,7-trimethoxyquinazoline derivative 6x was shown to induce apoptosis in PC3 cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a dose-dependent increase in the apoptotic cell population, reaching 31.8% at a concentration of 10 µM after 72 hours. nih.gov The induction of apoptosis is a key indicator of the therapeutic potential of these compounds, as it demonstrates their ability to trigger the natural cell death process in cancer cells. nih.gov

Kinase Inhibition Studies (e.g., VEGFR-2, ERK1/2, CDK2, EGFR, HER2, PIM Kinases)

Kinases are crucial signaling proteins that are often overactive in cancer, promoting cell growth, proliferation, and angiogenesis (the formation of new blood vessels). researchgate.netnih.gov Therefore, inhibiting specific kinases is a major strategy in modern cancer therapy.

Derivatives of nicotinonitrile and related heterocycles have been investigated as inhibitors of several key kinases. A methoxy-substituted derivative, compound 5, was evaluated for its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Another derivative, compound 5k, emerged as a particularly potent inhibitor of these kinases, with IC₅₀ values ranging from 40 to 204 nM. researchgate.net

Nicotinamide-based derivatives were specifically designed as VEGFR-2 inhibitors, a key regulator of angiogenesis. semanticscholar.org Compound 6 from this series was the most potent, with a VEGFR-2 enzyme inhibition IC₅₀ of 60.83 nM. semanticscholar.org The 5,6,7-trimethoxyquinazoline derivatives 6p, 6q, and 6x were found to strongly inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in PC3 cells at a concentration of 1.28 µM. nih.gov Furthermore, the potential for dual inhibition of VEGFR-2 and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase has been explored as a strategy to overcome resistance to antiangiogenic therapies. nih.gov

Table 2: Kinase Inhibition by Selected Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ Value | Source |

|---|---|---|---|

| Compound 5k | EGFR | 40-204 nM | researchgate.net |

| Compound 5k | HER2 | 40-204 nM | researchgate.net |

| Compound 5k | VEGFR-2 | 40-204 nM | researchgate.net |

| Compound 5k | CDK2 | 40-204 nM | researchgate.net |

| Nicotinamide Derivative (Cpd 6) | VEGFR-2 | 60.83 nM | semanticscholar.org |

Antimicrobial and Antiviral Potentials in vitro

In addition to their anticancer properties, various heterocyclic compounds, including derivatives of nicotinonitrile, have been evaluated for their ability to combat microbial pathogens. The emergence of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents. nih.govnih.gov

Antibacterial Activity Assays

The antibacterial potential of nicotinonitrile-related structures and other heterocyclic derivatives has been assessed against a range of bacterial species. nih.gov For example, certain carbamothioyl-furan-2-carboxamide derivatives have been reported to be potential sources of antimicrobial agents. nih.gov Thiourea derivatives are thought to inhibit bacterial growth by targeting the bacterial actin MreB. nih.gov

In other studies, 2'-Deoxy-2-thio-5-phenyl-6-azauridine, a nucleoside analog, effectively suppressed the growth of the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.03 mM. nih.gov This class of compounds also showed moderate activity against Mycobacterium smegmatis (MIC = 0.2-0.8 mM) and Staphylococcus aureus (MIC = 0.03-0.9 mM). nih.gov Thiophene derivatives have also shown promise, with one study reporting that substituting a nitrofurane with a nitrothiophene moiety resulted in a series of compounds with high activity against methicillin-resistant S. aureus (MRSA). mdpi.com

Antifungal Activity Assays

The antifungal activity of these derivatives is also a significant area of research. Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antifungal activity against various tested fungal strains. nih.gov Other heterocyclic structures, such as β-Nitrostyrene derivatives, have shown strong potential, inhibiting the growth of pathogenic Candida species, including C. albicans, C. glabrata, and the emerging C. auris. nih.gov These compounds were found to impact fungal cell wall morphology and were effective against drug-resistant clinical isolates. nih.gov

Additionally, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid were found to be more active than the reference antifungal drug ketoconazole (B1673606) in some tests. tubitak.gov.tr The search for novel antifungal agents has also led to the investigation of amiloride (B1667095) analogs, with certain derivatives showing broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens. nih.gov

Mechanistic Insights from in vitro Biological StudiesWithout primary biological activity data, there are no subsequent mechanistic studies available that would provide insight into the potential modes of action for 2,5,6-Trimethoxynicotinonitrile.

The biological profile of this compound remains uncharacterized in the public scientific domain. The synthesis of this compound may exist, but its therapeutic potential has not been explored or at least has not been disclosed in published research. Future investigations would be necessary to determine if this compound possesses any of the biological activities detailed in the proposed article outline.

Table of Compounds Mentioned

As no specific derivatives of this compound or related active compounds could be discussed, a table of compounds is not applicable.

Future Directions and Research Perspectives for 2,5,6 Trimethoxynicotinonitrile

Exploration of Novel Synthetic Pathways

The accessibility of 2,5,6-Trimethoxynicotinonitrile is a prerequisite for its extensive investigation. While classical methods for pyridine (B92270) synthesis exist, future research should focus on the development of novel, efficient, and sustainable synthetic routes. Modern synthetic methodologies that could be explored include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Strategies involving palladium, copper, or nickel catalysis could be envisioned for the late-stage introduction of the methoxy (B1213986) and cyano groups onto a pre-functionalized pyridine ring. This would allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.

C-H Activation/Functionalization: Direct C-H activation of a simpler pyridine core to introduce the methoxy and nitrile functionalities represents a highly atom-economical approach. Research in this area would focus on developing regioselective methods to achieve the desired 2,5,6-substitution pattern.

Flow Chemistry and Automation: The use of microreactor technology and automated synthesis platforms could enable the rapid optimization of reaction conditions and the synthesis of a library of derivatives based on the this compound scaffold. This would accelerate the discovery of compounds with desirable properties.

Biocatalysis: The potential for enzymatic catalysis to achieve the regioselective synthesis of substituted pyridines is an emerging area. Future work could explore the use of engineered enzymes for specific steps in the synthesis of this compound, offering a greener alternative to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Cross-Coupling Reactions | High functional group tolerance, modularity for analog synthesis. | Cost of catalysts, potential for side reactions. |

| C-H Activation | High atom economy, reduced waste. | Regioselectivity control, requirement for directing groups. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Advanced Computational Approaches for Drug Design

Computational chemistry offers powerful tools to predict the physicochemical properties and potential biological activities of molecules like this compound, thereby guiding experimental work.

Quantum Chemical Calculations:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, including its molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the molecule's reactivity and potential interaction with biological targets.

Conformational Analysis: The methoxy groups can rotate, leading to different conformers. Computational studies can identify the low-energy conformations of this compound, which is essential for understanding its binding to a target.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to study the dynamic behavior of this compound in a biological environment, such as in water or a lipid bilayer, providing insights into its solvation properties and membrane permeability. If a potential protein target is identified, MD simulations can be used to study the stability of the ligand-protein complex over time.

These computational approaches can significantly de-risk and accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Development of Targeted in vitro Biological Assays

To uncover the potential therapeutic applications of this compound, a systematic approach to biological screening is necessary. The development of targeted in vitro biological assays is a critical step in this process.

Based on the structural features of a substituted pyridine, a number of initial assays could be prioritized:

Kinase Inhibition Assays: The pyridine scaffold is a common feature in many kinase inhibitors. A broad panel of kinase assays could be used to identify any potential inhibitory activity of this compound.

GPCR Binding Assays: G-protein coupled receptors are another important class of drug targets. Radioligand binding assays for a diverse set of GPCRs could reveal any affinity for these receptors.

Enzyme Inhibition Assays: The electron-rich nature of the ring and the presence of potential hydrogen bond acceptors and donors suggest that it could interact with various enzymes. Assays for enzymes involved in key pathological pathways, such as phosphodiesterases or histone deacetylases, could be explored.

Antiproliferative Assays: The compound could be screened against a panel of cancer cell lines to determine if it has any cytotoxic or cytostatic effects.

The results from these initial screens would guide further, more specific, biological evaluations. A hypothetical initial screening cascade is outlined in Table 2.

| Assay Type | Target Class | Potential Therapeutic Area |

| Kinase Panel Screen | Protein Kinases | Oncology, Inflammation |

| GPCR Binding Panel | G-Protein Coupled Receptors | Neuroscience, Metabolic Disorders |

| Enzyme Inhibition Assays | e.g., PDE, HDAC | Cardiovascular, Oncology |

| Cell-Based Proliferation | Cancer Cell Lines | Oncology |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Should initial screening identify a biological target for this compound, both SBDD and LBDD strategies would be employed to optimize its activity. beilstein-journals.org

Ligand-Based Drug Design (LBDD):

In the absence of a 3D structure of the biological target, LBDD methods would be utilized. nih.gov

Pharmacophore Modeling: A pharmacophore model would be generated based on the structure of this compound and any other identified active compounds. This model would define the key chemical features required for activity and would be used to search virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, a QSAR model could be developed to correlate physicochemical properties with biological activity. This model would guide the design of more potent and selective compounds.

Structure-Based Drug Design (SBDD):

If the 3D structure of the target protein is available or can be determined (e.g., through X-ray crystallography or cryo-EM), SBDD will be the preferred approach. beilstein-journals.org

Molecular Docking: this compound would be docked into the binding site of the target protein to predict its binding mode and affinity. This information would be used to design modifications that enhance these interactions.

De Novo Design: Fragments of this compound could be used as starting points to computationally "grow" new molecules within the binding pocket of the target, leading to the design of novel and potent inhibitors.

The iterative application of these design strategies, coupled with synthetic chemistry and biological testing, would be a powerful approach to developing drug candidates derived from the this compound scaffold.

Potential as a Precursor for Advanced Heterocyclic Systems

Beyond its potential as a bioactive molecule itself, this compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The nitrile and methoxy groups are amenable to a wide range of chemical transformations.

Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings such as tetrazoles or triazines.

Transformations of the Methoxy Groups: The methoxy groups can be demethylated to reveal hydroxyl groups, which can then be further functionalized. Nucleophilic aromatic substitution (SNAr) reactions could also be explored to replace the methoxy groups with other functionalities.

These transformations open up a vast chemical space for the creation of novel, polycyclic heterocyclic systems with potentially unique and valuable properties for applications in medicinal chemistry, materials science, and catalysis. The strategic manipulation of the functional groups on the this compound core could lead to the discovery of new classes of compounds with unforeseen applications.

Q & A

Q. What are the key synthetic strategies for preparing 2,5,6-Trimethoxynicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing a pyridine core. A common approach is nucleophilic substitution on a pre-halogenated pyridine intermediate (e.g., 2,5,6-trichloronicotinonitrile) using methoxide ions under controlled conditions. Optimization steps include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and selectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of methoxy groups .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- NMR spectroscopy : H and C NMR verify methoxy (-OCH) and nitrile (-CN) groups. Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons resonate at δ 6.5–8.0 ppm .

- Mass spectrometry (MS) : ESI-MS or GC-MS confirms the molecular ion peak (expected m/z ≈ 195.2 for CHNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time comparisons against standards are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

Methodological Answer: SAR strategies focus on substituent modifications to enhance target binding (e.g., FtsZ in Mycobacterium tuberculosis):

- Position 6 : Replace methoxy with thioether (-S-) or 4-fluorophenoxy groups to improve hydrophobic interactions with FtsZ’s GTP-binding pocket .

- Position 5 : Introduce carboxamide or imine groups to modulate polarity and hydrogen bonding .

- Validation : Use MIC assays against Mtb H37Rv and TEM to confirm FtsZ polymerization disruption .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and cellular assays?

Methodological Answer: Address discrepancies using:

- Orthogonal assays : Combine MIC data with TEM imaging to verify target engagement (e.g., FtsZ filamentation defects) .

- Cytotoxicity controls : Test compounds on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with purified FtsZ (e.g., K ≈ 1–2 μM for high-affinity analogs) .

Q. What in silico methods predict the reactivity and metabolic stability of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock or Schrödinger to model interactions with FtsZ (PDB: 1W5A). Prioritize derivatives with high docking scores in the GTP-binding site .

- QSAR models : Train models on datasets of MIC values and substituent descriptors (e.g., logP, polar surface area) .

- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using ADMET Predictor™ or SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.